REACTION_SMILES
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[CH2:9]([CH3:10])[O:11][C:12](=[O:13])[CH:14]1[C:15]([F:17])([Cl:18])[CH2:16]1.[Cl:19][CH2:20][Cl:21].[N+:1](=[CH:2][C:3]([O:4][CH2:5][CH3:6])=[O:7])=[N-:8]>>[CH2:9]([CH3:10])[O:11][C:12](=[O:13])[CH:14]1[CH:15]([F:17])[CH2:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1CC1(F)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C=[N+]=[N-]
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Name
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Type
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product
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Smiles
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CCOC(=O)C1CC1F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:9]([CH3:10])[O:11][C:12](=[O:13])[CH:14]1[C:15]([F:17])([Cl:18])[CH2:16]1.[Cl:19][CH2:20][Cl:21].[N+:1](=[CH:2][C:3]([O:4][CH2:5][CH3:6])=[O:7])=[N-:8]>>[CH2:9]([CH3:10])[O:11][C:12](=[O:13])[CH:14]1[CH:15]([F:17])[CH2:16]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1CC1(F)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C=[N+]=[N-]
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C1CC1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |